molecular formula C11H15F3N2O B1525514 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one CAS No. 1315366-32-5

1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B1525514
M. Wt: 248.24 g/mol
InChI Key: IJRGGQPBKIMHOE-UHFFFAOYSA-N
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Description

“(1-tert-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H19N3 and a molecular weight of 181.28 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with tert-butyl and dimethyl groups .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 280.8±35.0 °C and a predicted density of 1.01±0.1 g/cm3 . Its pKa is predicted to be 9.11±0.29 .

Scientific Research Applications

Molecular Dimers and Crystal Structures

  • Research by Zheng, Wang, and Fan (2010) highlighted the synthesis of new 3,5-diaryl-1H-pyrazoles, including 3(5)-(4-tert-butylphenyl)-5(3)-(naphthalene-2-yl)-1H-pyrazole. This compound is structurally related to 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one. The study focused on the formation of molecular dimers and crystal structures, offering insights into intermolecular hydrogen bonds and tautomerism, which are significant in understanding molecular interactions in solid-state chemistry (Zheng, Wang, & Fan, 2010).

Synthesis and Regioselectivity

  • Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles. This research is pertinent as it explores the reaction mechanisms and regioselectivity in synthesizing pyrazole derivatives, which is crucial for developing specific compounds with desired properties (Martins et al., 2012).

Hydrogen-Bonded Supramolecular Structures

  • A study by Castillo et al. (2009) on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, closely related to the target compound, revealed various hydrogen-bonded supramolecular structures. These findings contribute to the understanding of molecular packing and interactions, which are fundamental in material science and crystal engineering (Castillo et al., 2009).

Small Molecule Fixation

  • Theuergarten et al. (2012) explored the use of bifunctional frustrated pyrazolylborane Lewis pairs in small molecule fixation. Their research on compounds structurally similar to 1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one has implications for carbon dioxide fixation and the development of zwitterionic, bicyclic boraheterocycles (Theuergarten et al., 2012).

Photophysical Properties

  • Ma et al. (2005) researched luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes. This study is relevant as it deals with pyrazolate ligands, providing insights into their photophysical properties and potential applications in optoelectronic devices (Ma et al., 2005).

Extraction and Separation of Lanthanoids

  • Atanassova et al. (2014) examined the complexation properties of a pyrazolone derivative in the extraction and separation of lanthanoids. This research is pertinent for understanding the application of pyrazole derivatives in metal extraction and separation processes (Atanassova et al., 2014).

Safety And Hazards

The safety information and potential hazards associated with this compound are not available in the sources I found .

Future Directions

As for the future directions, it’s hard to predict without more specific information on this compound .

properties

IUPAC Name

1-(1-tert-butyl-3,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c1-6-8(9(17)11(12,13)14)7(2)16(15-6)10(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRGGQPBKIMHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)(C)C)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138103
Record name 1-[1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one

CAS RN

1315366-32-5
Record name 1-[1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315366-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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